1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
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Description
Scientific Research Applications
Synthesis and Antibacterial Activities
A study focused on the synthesis of novel piperazine derivatives, including 1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, revealed these compounds exhibit promising antibacterial activities. Through a series of chemical reactions, these derivatives were synthesized and their structures confirmed via various analytical techniques. The research highlighted the influence of solvent, acid acceptor, and reaction temperature on the synthesis yield, demonstrating optimized conditions for high yield production. The antibacterial activity was tested against several pathogens, indicating significant efficacy at certain concentrations, suggesting potential for development as antibacterial agents (Wu Qi, 2014).
Development and Characterization of Adenosine A2B Receptor Antagonists
Another research application involves the development of adenosine A2B receptor antagonists using 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, related to the chemical structure of interest. These compounds were synthesized and evaluated for their affinity and selectivity towards the A2B adenosine receptors. The study identified potent compounds with subnanomolar affinity, highlighting their potential as pharmacological tools for researching adenosine receptor functions and as leads for developing therapeutic agents targeting conditions mediated by the A2B receptor (T. Borrmann et al., 2009).
Herbicidal Sulfonylureas Intermediates
In the field of agriculture, new fluorinated intermediates for herbicidal sulfonylureas were prepared, showcasing the versatility of fluorinated piperazine compounds in developing herbicides. These intermediates offer new pathways for creating selective post-emergence herbicides, enhancing wheat selectivity through the combination of fluorinated moieties with different sulfonylurea structures. This research underlines the chemical's potential in improving agricultural herbicide formulations, offering solutions for crop protection with enhanced efficacy and selectivity (G. Hamprecht et al., 1999).
Inhibition of Blood Platelet cAMP Phosphodiesterase
Research on the inhibition of blood platelet cAMP phosphodiesterase explored the chemical modifications of piperazine derivatives to enhance metabolic stability and potentiate antiplatelet aggregation effects. This study demonstrates the pharmaceutical application of fluorinated piperazine compounds in developing new therapeutic agents for preventing thrombosis, with modifications aimed at improving bioavailability and metabolic stability in vivo (N. Meanwell et al., 1993).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-4-(2,2,2-trifluoroethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2O2S/c14-12-3-1-11(2-4-12)9-22(20,21)19-7-5-18(6-8-19)10-13(15,16)17/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWGTYAATIXPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.